1-(2,4-Dichlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Description
1-(2,4-Dichlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C21H18Cl2N2O4S and its molecular weight is 465.35. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activities of Derivatives : Research on derivatives of similar complex chemical structures has shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized from related starting materials have been evaluated for their antibacterial properties, with certain sulfamide derivatives exhibiting significant activity (Ishak Bildirici, A. Şener, İ. Tozlu, 2007).
Heterocyclic Compound Synthesis : Heterocyclic compounds containing sulfonamido moieties have been synthesized for use as antibacterial agents, underscoring the importance of these structures in developing new pharmaceuticals (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Structural Elucidation and Analysis : The detailed structural elucidation of novel pyrazole derivatives, including their molecular conformation, interactions, and crystallography, has been a key area of research. This includes the examination of hydrogen bonding and molecular stability within the crystal structure of these compounds (S. Naveen, K. Kumara, A. D. Kumar, K. Kumar, N. K. Lokanath, 2018).
Anticancer Activity : The synthesis and evaluation of fluoro-substituted compounds for their anticancer activity, particularly against lung cancer, illustrate the potential of structurally complex compounds in therapeutic applications. Certain compounds have shown significant activity at low concentrations compared to standard drugs (A. G. Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005).
Catalytic Synthesis and Green Chemistry : The use of catalytic processes to synthesize pyran, pyrazole, and other derivatives in aqueous media aligns with principles of green chemistry, emphasizing the environmental benefits of such methodologies (A. Khazaei, M. Zolfigol, Fatemeh Karimitabar, I. Nikokar, A. R. Moosavi‐Zare, 2015).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4S/c22-14-3-5-16(17(23)12-14)21-18-2-1-7-24(18)8-9-25(21)30(26,27)15-4-6-19-20(13-15)29-11-10-28-19/h1-7,12-13,21H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLOULXQQCEUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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